6-chloro-4-ethyl-7-methoxy-2H-chromen-2-one
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Overview
Description
6-chloro-4-ethyl-7-methoxy-2H-chromen-2-one is a compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their presence in various natural products, pharmaceutical agents, and biologically relevant molecules . This compound, with the molecular formula C12H11ClO3, is characterized by its unique structure that includes a chlorine atom, an ethyl group, and a methoxy group attached to the chromene core .
Preparation Methods
The synthesis of 6-chloro-4-ethyl-7-methoxy-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst . This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolite H-BEA . Another method involves the Knoevenagel condensation, which is a reaction between aldehydes and active methylene compounds in the presence of a base . Industrial production methods often utilize these synthetic routes under optimized conditions to achieve high yields and purity.
Chemical Reactions Analysis
6-chloro-4-ethyl-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a corresponding aldehyde or carboxylic acid .
Scientific Research Applications
6-chloro-4-ethyl-7-methoxy-2H-chromen-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The compound is also used in the development of fluorescent dyes and sensors due to its chromophoric properties . Additionally, it finds applications in the materials science industry, where it is used in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 6-chloro-4-ethyl-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its observed biological effects . For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-chloro-4-ethyl-7-methoxy-2H-chromen-2-one can be compared with other similar compounds, such as 7-methoxy-2H-chromen-2-one and 6-bromo-2H-chromen-2-one . These compounds share the chromene core structure but differ in their substituents, which can lead to variations in their chemical and biological properties . The presence of the chlorine atom and the ethyl group in this compound makes it unique and can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
6-chloro-4-ethyl-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-3-7-4-12(14)16-10-6-11(15-2)9(13)5-8(7)10/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAZJYDARWVSQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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